molecular formula C10H15NO2 B14844981 4-(Aminomethyl)-3-isopropoxyphenol

4-(Aminomethyl)-3-isopropoxyphenol

Cat. No.: B14844981
M. Wt: 181.23 g/mol
InChI Key: RYLSSJTXQISRDB-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-isopropoxyphenol is a phenolic derivative characterized by an aminomethyl (–CH₂NH₂) group at the para position and an isopropoxy (–O–C₃H₇) substituent at the meta position of the benzene ring.

Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

4-(aminomethyl)-3-propan-2-yloxyphenol

InChI

InChI=1S/C10H15NO2/c1-7(2)13-10-5-9(12)4-3-8(10)6-11/h3-5,7,12H,6,11H2,1-2H3

InChI Key

RYLSSJTXQISRDB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=C(C=CC(=C1)O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-hydroxybenzaldehyde and isopropyl bromide.

    Formation of Propan-2-yloxy Group: The first step involves the reaction of 4-hydroxybenzaldehyde with isopropyl bromide in the presence of a base, such as potassium carbonate, to form 4-(propan-2-yloxy)benzaldehyde.

    Reduction: The aldehyde group in 4-(propan-2-yloxy)benzaldehyde is then reduced to the corresponding alcohol using a reducing agent like sodium borohydride.

Industrial Production Methods

Industrial production of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Utilizing bulk reactors to handle large quantities of starting materials and reagents.

    Continuous Flow Systems: Implementing continuous flow systems to ensure consistent production and minimize reaction times.

    Purification: Employing advanced purification techniques, such as recrystallization and chromatography, to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones using oxidizing agents like potassium permanganate.

    Reduction: The compound can be reduced to form corresponding amines or alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted phenols or amines.

Scientific Research Applications

4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(AMINOMETHYL)-3-(PROPAN-2-YLOXY)PHENOL involves its interaction with specific molecular targets:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation and microbial growth, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

However, based on structural parallels to compounds mentioned in the context of perovskite materials (e.g., ammonium-based cations like 3-(aminomethyl)piperidinium (3AMP) and 4-(aminomethyl)piperidinium (4AMP)), a hypothetical comparison can be inferred:

Compound Structure Key Features Applications
4-(Aminomethyl)-3-isopropoxyphenol Phenol with –CH₂NH₂ and –O–C₃H₇ Polar hydroxyl, amine, and ether groups; potential for hydrogen bonding Hypothetical: Drug design, chelating agents
3AMP Piperidinium with –CH₂NH₂ Cationic amine; used in Dion–Jacobson perovskite phases Solar cells, optoelectronics
4AMP Piperidinium with –CH₂NH₂ Similar to 3AMP but with altered cation orientation; stabilizes perovskite layers Photovoltaic devices
Butylammonium (BA) Linear alkylammonium Hydrophobic chain; forms Ruddlesden–Popper perovskite phases Light-emitting diodes (LEDs)

Key Differences:

  • Functional Groups: Unlike ammonium-based cations (3AMP, 4AMP, BA), this compound is a neutral molecule with phenolic –OH, which may limit its utility in ionic perovskite frameworks but enhance solubility in polar solvents.

Research Findings and Limitations

The evidence highlights the role of aminomethyl-substituted cations in perovskite stability and efficiency . For example, 4AMP-based perovskites exhibit improved moisture resistance compared to BA-based analogs due to stronger cation–layer interactions.

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